
(E)-4-(3-Methylphenyl)-but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-Methylphenyl)-but-3-en-2-one, also known as 3-methyl-4-(3-methylphenyl)but-3-en-2-one or p-methoxybenzalacetone, is an organic compound with a molecular formula of C12H14O. It is a yellowish crystalline solid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-Methylphenyl)-but-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the biological activity of proteins and enzymes.
Efectos Bioquímicos Y Fisiológicos
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-4-(3-Methylphenyl)-but-3-en-2-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (E)-4-(3-Methylphenyl)-but-3-en-2-one. These include the development of new synthetic routes to improve yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with proteins and enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
(E)-4-(3-Methylphenyl)-but-3-en-2-one can be synthesized through the condensation reaction of p-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction yields p-methoxybenzalacetone, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been extensively researched for its potential applications in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds, including chiral auxiliaries, heterocyclic compounds, and natural products.
Propiedades
Número CAS |
15753-84-1 |
|---|---|
Nombre del producto |
(E)-4-(3-Methylphenyl)-but-3-en-2-one |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-8H,1-2H3/b7-6+ |
Clave InChI |
MMKNUEPXVVBSGX-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C(=O)C |
SMILES |
CC1=CC(=CC=C1)C=CC(=O)C |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)C |
Otros números CAS |
95416-57-2 |
Sinónimos |
(E)-4-(3-methylphenyl)but-3-en-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
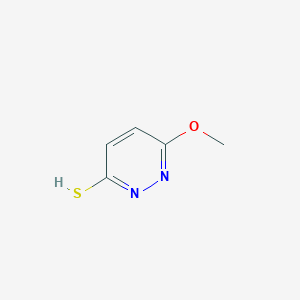
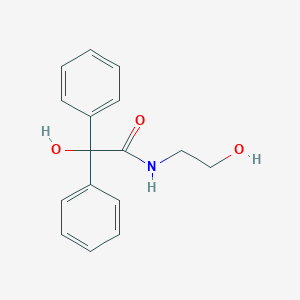
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
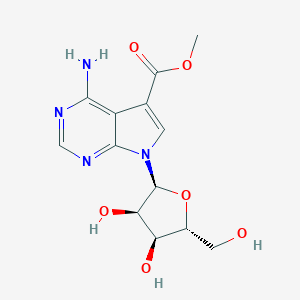
![[3.2.1]Propellane](/img/structure/B231374.png)
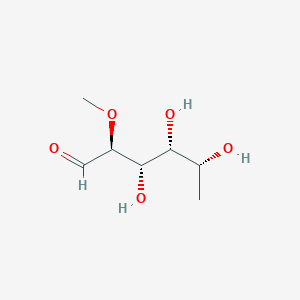
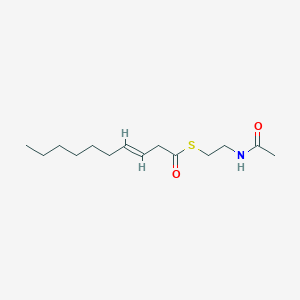
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
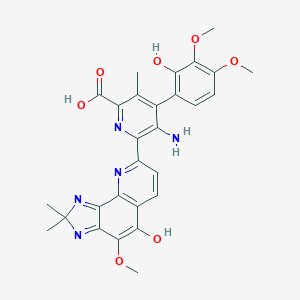


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)